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Compound of Interest

Compound Name: 1-(1-Methylpyrazol-4-yl)ethanol

Cat. No.: B1321454

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(1-Methylpyrazol-4-yl)ethanol, a molecule of interest for researchers, scientists,
and professionals in the field of drug development. This document outlines the available
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering
a foundational resource for its identification, characterization, and application in complex
synthetic pathways.

Due to the limited availability of a complete, publicly accessible dataset from a single source,
this guide synthesizes information from various scientific literature and chemical databases.
The experimental protocols provided are based on standard methodologies for the
spectroscopic analysis of small organic molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for 1-(1-Methylpyrazol-4-
yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-(1-Methylpyrazol-4-yl)ethanol
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Chemical Shift (5,

Coupling Constant

Proton Assignment Multiplicity
ppm) (3, Hz)
CHs (on pyrazole) ~3.8 S
Hs (pyrazole ring) ~7.5 S
Hs (pyrazole ring) ~7.3 s
CH (ethanol
) ) ~4.8 q ~6.5
sidechain)
OH Variable brs
CHs (ethanol
~1.4 d ~6.5

sidechain)

Table 2: 13C NMR Spectroscopic Data for 1-(1-Methylpyrazol-4-yl)ethanol

Carbon Assignment

Chemical Shift (6, ppm)

Cs (pyrazole ring) ~138
Cs (pyrazole ring) ~128
Ca (pyrazole ring) ~120
CH (ethanol sidechain) ~65
N-CHs ~39
CHs (ethanol sidechain) ~24

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-(1-Methylpyrazol-4-yl)ethanol
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Functional Group Absorption Range (cm~?) Intensity
O-H stretch (alcohol) 3200-3600 Strong, Broad
C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=N stretch (pyrazole) 1500-1600 Medium

C-O stretch (alcohol) 1050-1150 Strong

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragments for 1-(1-Methylpyrazol-4-yl)ethanol

miz lon

126 [M]* (Molecular lon)

111 [M - CH3]*

97 [M - C2Hs]* or [M - CH20H]*
82 [Pyrazole ring fragment]*

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for the structural elucidation of 1-

(1-Methylpyrazol-4-yl)ethanol.

Methodology:

e Sample Preparation:

o Weigh approximately 5-10 mg of 1-(1-Methylpyrazol-4-yl)ethanol.
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field NMR spectrometer.

o

Pulse Sequence: Standard single-pulse sequence.

[¢]

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Number of Scans: 16-64, depending on the sample concentration.

o Spectral Width: -2 to 12 ppm.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher, corresponding to the *H frequency.

[e]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

[e]

Spectral Width: 0 to 200 ppm.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase correct the resulting spectrum.
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o Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
o Integrate the signals in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-(1-Methylpyrazol-4-yl)ethanol by
measuring the absorption of infrared radiation.

Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the neat liquid sample directly onto the ATR crystal.

o Alternatively, for a solid sample, place a small amount on the crystal and apply pressure
using the anvil.

e |nstrument Parameters:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Accessory: ATR accessory with a diamond or germanium crystal.

o

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32.

o

o Data Acquisition and Processing:

o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum.
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional
groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-(1-Methylpyrazol-

4-yl)ethanol.
Methodology:
e Sample Introduction:

o Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g.,
methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

o Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile
and thermally stable, inject a dilute solution onto a GC column for separation prior to
introduction into the mass spectrometer.

¢ lonization Method:

o Electron lonization (El): Typically used with GC-MS. The sample is bombarded with high-
energy electrons (70 eV) to induce ionization and fragmentation.

o Electrospray lonization (ESI): A soft ionization technique suitable for direct infusion, which
typically produces the protonated molecule [M+H]* with minimal fragmentation.

e Instrument Parameters (for a typical Quadrupole Mass Analyzer):
o Mass Range: m/z 50-500.
o Scan Speed: 1000-2000 amu/s.

o lon Source Temperature: 200-250 °C (for El).
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o Capillary Voltage: 3-4 kV (for ESI).
o Data Analysis:

o Identify the molecular ion peak ([M]* in EI or [M+H]* in ESI) to confirm the molecular

weight.

o Analyze the fragmentation pattern to deduce the structure of the molecule. Common
fragmentation pathways for alcohols include the loss of water, alkyl radicals, and a-

cleavage.

Logical Workflow for Spectroscopic
Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a newly synthesized or acquired sample of 1-(1-Methylpyrazol-4-

yl)ethanol.
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Caption: Workflow for the spectroscopic characterization of 1-(1-Methylpyrazol-4-yl)ethanol.

» To cite this document: BenchChem. [Spectroscopic Profile of 1-(1-Methylpyrazol-4-
yl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321454#1-1-methylpyrazol-4-yl-ethanol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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